(3-(Aminomethyl)phenyl)dimethylphosphine oxide
CAS No.: 2287301-67-9
Cat. No.: VC3429495
Molecular Formula: C9H14NOP
Molecular Weight: 183.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287301-67-9 |
---|---|
Molecular Formula | C9H14NOP |
Molecular Weight | 183.19 g/mol |
IUPAC Name | (3-dimethylphosphorylphenyl)methanamine |
Standard InChI | InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 |
Standard InChI Key | PMYJSBQIJBKPGR-UHFFFAOYSA-N |
SMILES | CP(=O)(C)C1=CC=CC(=C1)CN |
Canonical SMILES | CP(=O)(C)C1=CC=CC(=C1)CN |
Introduction
Physical and Chemical Properties
(3-(Aminomethyl)phenyl)dimethylphosphine oxide possesses distinctive physical and chemical properties that contribute to its utility in various applications. The compound has a molecular weight of 183.19 g/mol and contains a phosphorus atom in its +5 oxidation state, which is typical for phosphine oxides .
Structural Characteristics
The compound features a benzene ring with two substituents: an aminomethyl group at the 3-position and a dimethylphosphine oxide group. This arrangement creates a molecule with multiple functional centers that can participate in various chemical interactions, including hydrogen bonding, coordination with metal ions, and nucleophilic substitution reactions.
Identification Parameters
Table 1: Identification Parameters of (3-(Aminomethyl)phenyl)dimethylphosphine oxide
Parameter | Value |
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CAS Number | 2287301-67-9 |
Molecular Formula | C₉H₁₄NOP |
Molecular Weight | 183.19 g/mol |
IUPAC Name | (3-dimethylphosphorylphenyl)methanamine |
InChI | InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 |
InChI Key | PMYJSBQIJBKPGR-UHFFFAOYSA-N |
SMILES | NCC1=CC=CC(P(C)(C)=O)=C1 |
The compound also exists as a hydrochloride salt (CAS: 2344679-97-4) with the molecular formula C₉H₁₅ClNOP and a molar mass of 219.65 g/mol .
Spectroscopic Data
While specific spectroscopic data for (3-(Aminomethyl)phenyl)dimethylphosphine oxide is limited in the available literature, related phosphine oxide compounds are typically characterized using various spectroscopic techniques including:
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NMR spectroscopy (¹H, ³¹P, ¹³C)
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IR spectroscopy
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Mass spectrometry
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X-ray crystallography (for solid-state structure determination)
For related compounds such as 3-[N-substituted carbamoyl (or thiocarbamoyl)]-aminopropyl-dimethyl-phosphine oxides, structures have been confirmed using IR, ¹H NMR, ³¹P NMR, ³¹P{¹H} NMR spectroscopy, and mass spectrometry .
For the related compound (2-Aminophenyl)dimethylphosphine oxide, the synthesis typically involves:
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Reaction of 2-iodoaniline with dimethylphosphine oxide
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Use of palladium acetate and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as catalysts
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Potassium phosphate as a base
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DMF as solvent
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Heating at 150°C for approximately 3 hours
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Purification by column chromatography
This synthesis has reported yields of approximately 80% .
Industrial Production Methods
For industrial production of organophosphorus compounds like (3-(Aminomethyl)phenyl)dimethylphosphine oxide, continuous flow reactors may be employed. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions
(3-(Aminomethyl)phenyl)dimethylphosphine oxide can participate in various chemical reactions due to the presence of multiple functional groups.
Oxidation Reactions
The phosphine oxide group can potentially undergo further oxidation to form higher oxidation state products.
Reduction Reactions
The compound can be reduced to form the corresponding phosphine derivative using suitable reducing agents.
Substitution Reactions
Applications and Uses
(3-(Aminomethyl)phenyl)dimethylphosphine oxide has several potential applications across different fields.
Chemistry
The compound can serve as a ligand in coordination chemistry and as a building block for the synthesis of more complex organophosphorus compounds.
Biology
It is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biochemical pathways.
Medicinal Chemistry Applications
There is growing evidence that (3-(Aminomethyl)phenyl)dimethylphosphine oxide may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential applications in anticancer drug development.
Industrial Applications
The compound may be used in the production of specialty chemicals and materials, including:
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Flame retardants
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Plasticizers
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Catalysts for polymerization reactions
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Intermediates for pharmaceutical synthesis
Biological Activity and Pharmacological Properties
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)phenyl)dimethylphosphine oxide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the dimethylphosphine oxide group can participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects, potentially including the observed anticancer activity.
Parameter | Classification |
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GHS Pictogram | Danger |
Hazard Statements | H302 (Harmful if swallowed) H314 (Causes severe skin burns and eye damage) |
Precautionary Statements | P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, P501 |
Hazard Class | 8 (Corrosive) |
UN Number | 2735 |
Packing Group | II |
Comparison with Related Compounds
To better understand the properties and potential applications of (3-(Aminomethyl)phenyl)dimethylphosphine oxide, it is useful to compare it with related compounds.
Table 4: Comparison of (3-(Aminomethyl)phenyl)dimethylphosphine oxide with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
---|---|---|---|---|
(3-(Aminomethyl)phenyl)dimethylphosphine oxide | C₉H₁₄NOP | 183.19 | 2287301-67-9 | Aminomethyl group at 3-position |
(2-Aminophenyl)dimethylphosphine oxide | C₈H₁₂NOP | 169.16 | 1197953-47-1 | Amino group at 2-position, no methylene linker |
(4-Amino-3-(trifluoromethyl)phenyl)dimethylphosphine oxide | C₉H₁₁F₃NOP | 237.16 | 2903925-23-3 | Amino group at 4-position, trifluoromethyl group at 3-position |
Dimethylphosphine oxide | C₂H₇OP | 78.05 | 7211-39-4 | No aromatic ring or amino group |
Dimethylphenylphosphine oxide | C₈H₁₁OP | 154.15 | 10311-08-7 | No amino group |
Structure-Activity Relationships
The position of the amino group and its proximity to the phosphine oxide moiety can significantly influence the chemical reactivity and biological activity of these compounds. For instance:
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The aminomethyl group in (3-(Aminomethyl)phenyl)dimethylphosphine oxide provides greater flexibility compared to the directly attached amino group in (2-Aminophenyl)dimethylphosphine oxide
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The meta-position (3-position) of the aminomethyl group may affect the electron distribution in the aromatic ring differently than the ortho (2-position) or para (4-position) substituents
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The presence of additional electron-withdrawing groups, such as the trifluoromethyl group in (4-Amino-3-(trifluoromethyl)phenyl)dimethylphosphine oxide, can further modulate the properties of these compounds
Current Research and Future Perspectives
Recent Advances
Recent research on (3-(Aminomethyl)phenyl)dimethylphosphine oxide and related compounds has focused on:
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Exploring their potential as anticancer agents
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Developing new synthetic methods for their preparation
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Investigating their use as ligands in coordination chemistry
Future Research Directions
Future research on (3-(Aminomethyl)phenyl)dimethylphosphine oxide may include:
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Detailed mechanistic studies of its anticancer activity
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of its potential in other therapeutic areas, such as antimicrobial or anti-inflammatory applications
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Investigation of structure-activity relationships through the synthesis and evaluation of analogs and derivatives
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Studies on its potential as a catalyst or ligand in organic synthesis and metal-catalyzed reactions
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